molecular formula C12H17NO2S B13514571 Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate

Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate

Cat. No.: B13514571
M. Wt: 239.34 g/mol
InChI Key: JDCKIJHPCOAUKZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate is an organic compound with the molecular formula C12H17NO2S. It is characterized by the presence of an amino group, an ester group, and a methylsulfanyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate typically involves the reaction of ethyl 3-bromo-3-[4-(methylsulfanyl)phenyl]propanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methylsulfanyl group may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]butanoate: Similar structure but with an additional carbon in the propanoate chain.

    Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]acetate: Similar structure but with an acetate group instead of a propanoate group.

Uniqueness

Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for modification, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

ethyl 3-amino-3-(4-methylsulfanylphenyl)propanoate

InChI

InChI=1S/C12H17NO2S/c1-3-15-12(14)8-11(13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3

InChI Key

JDCKIJHPCOAUKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)SC)N

Origin of Product

United States

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